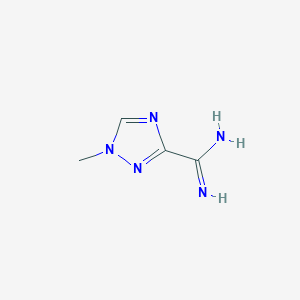
1-Methyl-1H-1,2,4-triazole-3-carboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-1H-1,2,4-triazole-3-carboximidamide is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-1,2,4-triazole-3-carboximidamide can be synthesized through several methods. One common approach involves the reaction of 1-methyl-1H-1,2,4-triazole with cyanamide under acidic conditions. The reaction typically proceeds at room temperature and yields the desired product with high purity .
Industrial Production Methods: In an industrial setting, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
化学反应分析
Types of Reactions: 1-Methyl-1H-1,2,4-triazole-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboximidamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in the presence of catalysts or under basic conditions.
Major Products Formed:
Oxidation: Formation of triazole oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with diverse functional groups.
科学研究应用
1-Methyl-1H-1,2,4-triazole-3-carboximidamide has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-methyl-1H-1,2,4-triazole-3-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity and disrupting metabolic pathways. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
1,2,4-Triazole: A parent compound with similar structural features but lacking the methyl and carboximidamide groups.
3-Methyl-1H-1,2,4-triazole: Similar to 1-methyl-1H-1,2,4-triazole-3-carboximidamide but without the carboximidamide group.
1,2,4-Triazole-3-carboxylic acid: Contains a carboxylic acid group instead of the carboximidamide group.
Uniqueness: this compound is unique due to the presence of both the methyl and carboximidamide groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications compared to its analogs .
属性
分子式 |
C4H7N5 |
|---|---|
分子量 |
125.13 g/mol |
IUPAC 名称 |
1-methyl-1,2,4-triazole-3-carboximidamide |
InChI |
InChI=1S/C4H7N5/c1-9-2-7-4(8-9)3(5)6/h2H,1H3,(H3,5,6) |
InChI 键 |
JRXWMDDCMQUUOB-UHFFFAOYSA-N |
规范 SMILES |
CN1C=NC(=N1)C(=N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


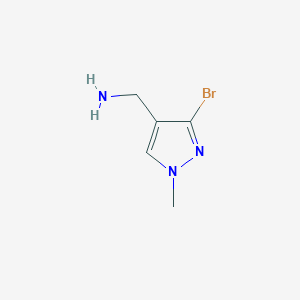
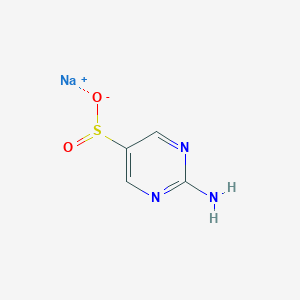
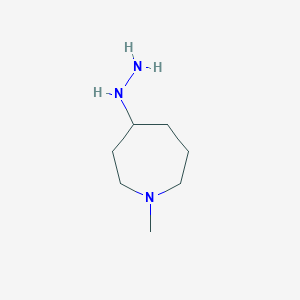

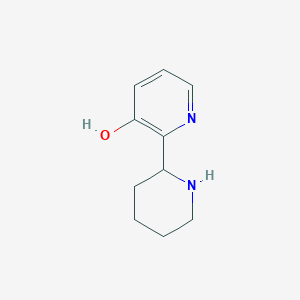
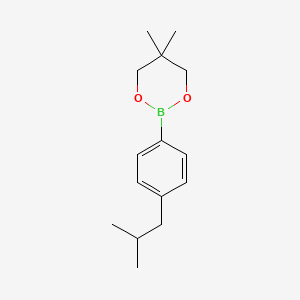

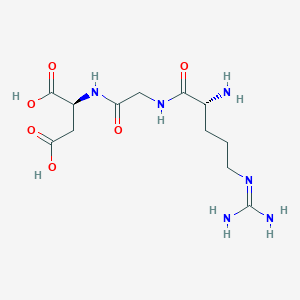
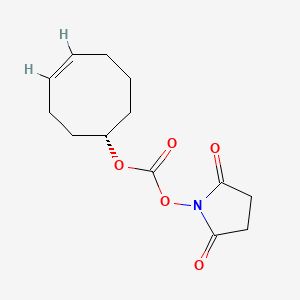
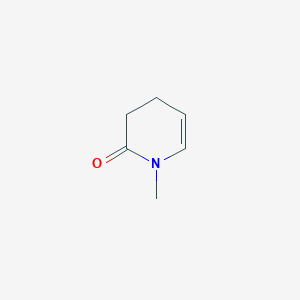
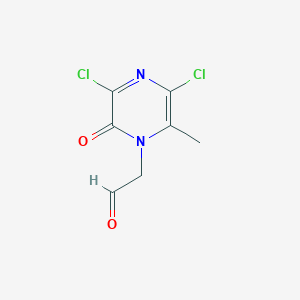
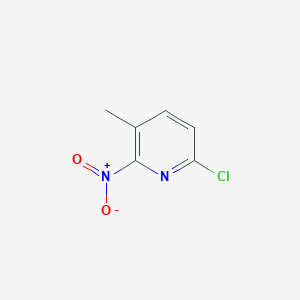

![4-Chloro-7-(trifluoromethyl)imidazo[1,5-a]quinoxaline](/img/structure/B15223760.png)
